molecular formula C19H14N4O2 B5752608 (4Z)-1-phenyl-4-[(1-phenylpyrazol-4-yl)methylidene]pyrazolidine-3,5-dione

(4Z)-1-phenyl-4-[(1-phenylpyrazol-4-yl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B5752608
M. Wt: 330.3 g/mol
InChI Key: GPFCMGLXSUUZOK-BOPFTXTBSA-N
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Description

(4Z)-1-phenyl-4-[(1-phenylpyrazol-4-yl)methylidene]pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core with phenyl and pyrazolyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-phenyl-4-[(1-phenylpyrazol-4-yl)methylidene]pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method is the [2+2+2] cycloaddition reaction, which is highly efficient for preparing complex polycyclic compounds . This reaction often employs transition metal catalysts such as cobalt, nickel, iridium, or rhodium, in combination with chiral ligands to achieve high chemo- and regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the [2+2+2] cycloaddition reaction conditions to maximize yield and purity. This includes controlling reaction temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-phenyl-4-[(1-phenylpyrazol-4-yl)methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

(4Z)-1-phenyl-4-[(1-phenylpyrazol-4-yl)methylidene]pyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4Z)-1-phenyl-4-[(1-phenylpyrazol-4-yl)methylidene]pyrazolidine-3,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolidine-3,5-dione derivatives and phenylpyrazole analogs. Examples include:

  • 1-phenyl-3,5-dioxopyrazolidine
  • 1-phenyl-4-(pyrazol-4-yl)methylidene-3,5-dioxopyrazolidine

Uniqueness

What sets (4Z)-1-phenyl-4-[(1-phenylpyrazol-4-yl)methylidene]pyrazolidine-3,5-dione apart is its specific substitution pattern and the resulting electronic and steric properties. These unique features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(4Z)-1-phenyl-4-[(1-phenylpyrazol-4-yl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c24-18-17(19(25)23(21-18)16-9-5-2-6-10-16)11-14-12-20-22(13-14)15-7-3-1-4-8-15/h1-13H,(H,21,24)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFCMGLXSUUZOK-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C=N2)/C=C\3/C(=O)NN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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